An In-depth Technical Guide to 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine)
An In-depth Technical Guide to 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine)
Abstract
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as Diiodotyrosine (DIT), is a pivotal molecule in endocrinology and thyroid physiology. As a naturally occurring iodinated derivative of the amino acid L-tyrosine, DIT serves as a direct precursor in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1] Its structure and reactivity are fundamental to the function of the thyroid gland, and its presence or absence is a key indicator of metabolic health and disease. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and analysis of DIT, tailored for researchers, medicinal chemists, and professionals in drug development. It consolidates field-proven insights with established scientific protocols to serve as a practical resource for laboratory applications.
Molecular Structure and Physicochemical Properties
1.1. Chemical Structure
The foundational structure of Diiodotyrosine is the amino acid L-tyrosine, which is characterized by a phenol side chain. In DIT, two iodine atoms are covalently bonded to the phenol ring at positions 3 and 5, ortho to the hydroxyl group. This electrophilic substitution dramatically alters the molecule's steric and electronic properties. The standard stereoisomer found in biological systems is the L-enantiomer, designated as (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.[2]
The presence of the bulky, electron-withdrawing iodine atoms is critical. It lowers the pKa of the phenolic hydroxyl group, influencing its reactivity, and provides the necessary atoms for the subsequent coupling reactions that form the thyroid hormones.
1.2. Physicochemical Properties
The key physicochemical properties of L-Diiodotyrosine are summarized below. These data are essential for designing experimental conditions for its synthesis, purification, and analysis, including solvent selection and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [1] |
| Synonyms | 3,5-Diiodo-L-tyrosine, DIT, Iodogorgoic acid | [2][3] |
| CAS Number | 300-39-0 | [3] |
| Molecular Formula | C₉H₉I₂NO₃ | [1] |
| Molar Mass | 432.98 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 200 °C (decomposes) | |
| Solubility | Soluble in DMSO (50 mg/mL), 4 M NH₄OH in methanol (50 mg/mL) | [3] |
| Storage Temperature | -20°C |
Biological Significance and Synthesis Pathway
2.1. Role in Thyroid Hormone Biosynthesis
DIT is not an end-product but a crucial intermediate in the synthesis of thyroid hormones.[1] This multi-step process occurs within the colloid of the thyroid follicles and is orchestrated by the enzyme thyroid peroxidase (TPO). The process begins with the iodination of tyrosine residues on a large glycoprotein called thyroglobulin.
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Iodination: TPO catalyzes the oxidation of iodide ions (I⁻) and their subsequent attachment to the phenol ring of tyrosine residues within thyroglobulin. The addition of one iodine atom forms Monoiodotyrosine (MIT).[4]
-
Di-iodination: TPO further catalyzes the iodination of MIT at the second meta-position to form DIT.[1]
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Coupling Reaction: The final step is the TPO-catalyzed coupling of these iodinated tyrosine residues.
-
The coupling of one molecule of DIT with one molecule of MIT forms Triiodothyronine (T3) .
-
The coupling of two molecules of DIT forms Thyroxine (T4) .[1]
-
Free DIT can act as a modulator of thyroid peroxidase. At high concentrations (>5 µM), it competitively inhibits the iodination of thyroglobulin, while at very low concentrations (0.05 µM), it can have a stimulatory effect on hormone synthesis, suggesting a complex regulatory role.[5]
2.2. Thyroid Hormone Synthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of thyroid hormones, highlighting the central role of DIT.
Caption: Biosynthesis pathway of thyroid hormones T3 and T4 within the thyroid follicle.
Methodologies for Synthesis and Purification
3.1. Chemical Synthesis via Electrophilic Iodination
While DIT is produced biologically, its chemical synthesis is essential for producing standards for research, clinical assays, and as a starting material for thyroid hormone analogs. The most common approach is the direct electrophilic iodination of L-tyrosine.
Causality behind Reagent Choice: Iodine monochloride (ICl) is a highly effective reagent for this transformation.[6] The I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom strongly electrophilic and far more reactive than molecular iodine (I₂). This enhanced reactivity allows for a regioselective and efficient di-iodination of the electron-rich phenol ring of tyrosine at the positions ortho to the activating hydroxyl group. The reaction is typically performed in a basic aqueous medium to deprotonate the phenolic hydroxyl, further activating the ring towards electrophilic attack.
3.2. Experimental Protocol: Synthesis of 3,5-Diiodo-L-tyrosine using Iodine Monochloride
This protocol is adapted from established methods for the di-iodination of L-tyrosine.[6]
Self-Validation: The success of the synthesis is validated at each critical step. The reaction's completion is monitored chromatographically. The precipitation step confirms the formation of a product with altered solubility. Final purity is confirmed by analytical methods described in Section 4.
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Dissolution: Dissolve L-tyrosine (1 equivalent) in a suitable volume of dilute aqueous ammonia (e.g., 2 M) in a three-neck round-bottom flask equipped with a dropping funnel and a thermometer. Cool the flask in an ice-water bath to maintain a temperature below 5 °C.
-
Rationale: A basic solution deprotonates the phenolic hydroxyl, activating the aromatic ring for electrophilic substitution. Low temperature controls the reaction rate and minimizes side reactions.
-
-
Iodination: Slowly add a solution of iodine monochloride (2.0-2.2 equivalents) dropwise via the dropping funnel over 1-2 hours. Ensure vigorous stirring and maintain the internal temperature below 5 °C throughout the addition.
-
Rationale: Stoichiometric control is crucial. A slight excess of ICl ensures complete di-iodination. Slow addition prevents localized overheating and potential degradation.
-
-
Monitoring and Quenching: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Once complete, quench any unreacted ICl by adding a few drops of a saturated sodium thiosulfate (Na₂S₂O₃) solution until the characteristic dark iodine color disappears.
-
Rationale: TLC provides a qualitative check for reaction completion. Thiosulfate is a reducing agent that safely neutralizes the reactive ICl.
-
-
Precipitation: Carefully acidify the reaction mixture by the slow addition of hydrochloric acid (e.g., 2 M HCl) until the pH reaches ~5.5. A white or off-white precipitate of 3,5-Diiodo-L-tyrosine will form.
-
Rationale: DIT is zwitterionic and has its lowest solubility at its isoelectric point (around pH 5-6), enabling its selective precipitation from the aqueous solution.
-
-
Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol or acetone to remove organic impurities.
-
Rationale: Washing is critical to remove unreacted reagents and byproducts, improving the purity of the final product.
-
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of 3,5-Diiodo-L-tyrosine.
Analytical and Characterization Protocols
Accurate identification and quantification of DIT are paramount for both research and clinical diagnostics. The following protocols outline standard, validated methods for its characterization.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the definitive method for confirming the chemical structure of synthesized DIT by providing information on the chemical environment of each proton and carbon atom.
Protocol: Acquiring NMR Spectra for DIT
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Sample Preparation: Dissolve 5-10 mg of the purified DIT sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, with a small amount of NaOD to aid solubility, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will be necessary due to the low natural abundance of the isotope.
-
Analysis: Process the spectra and compare the observed chemical shifts (δ) in parts per million (ppm) to established reference values. The key diagnostic signals are the lone aromatic proton and the protons of the alanine side chain.
Typical NMR Chemical Shifts for 3,5-Diiodo-L-tyrosine (in D₂O, pH 7.4): [7]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H (positions 2, 6) | 7.62 | - |
| α-CH | 3.84 | 58.85 |
| β-CH₂ | 3.08, 2.84 | 36.86 |
| Aromatic-C (C-I) | - | 90.96 |
| Aromatic-C (C-H) | - | 142.39 |
| Carboxyl-C | - | 176.69 |
4.2. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a robust technique for assessing the purity of DIT and quantifying its concentration in various matrices. Reversed-phase HPLC is the most common modality.
Protocol: Reversed-Phase HPLC Analysis of DIT [8][9][10]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Rationale: The nonpolar C18 stationary phase effectively retains the moderately nonpolar DIT, allowing for good separation from more polar (e.g., Tyrosine) or less polar (e.g., T4) compounds.
-
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 1% Acetic Acid). Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
-
Solvent B: Acetonitrile.
-
Example Isocratic Condition: Acetonitrile/Water/Acetic Acid (50:49:1 v/v/v).[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm.
-
Rationale: The aromatic ring of DIT exhibits strong UV absorbance at these wavelengths, enabling sensitive detection.
-
-
Sample Preparation: Dissolve the DIT standard or sample in the mobile phase or a compatible solvent (e.g., DMSO diluted with mobile phase). Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using certified standards of known concentrations to quantify the amount of DIT in unknown samples.
4.3. Mass Spectrometry (MS) for Identification and Sensitive Detection
LC-MS/MS is the gold standard for the highly sensitive and specific detection of DIT, especially in complex biological samples like urine or plasma.[11]
Protocol: LC-MS/MS Analysis of DIT
-
Sample Preparation: For biological samples, a sample cleanup and enrichment step is crucial. This is typically achieved using Solid Phase Extraction (SPE) with C18 cartridges to remove interfering matrix components like salts and proteins.[10][11]
-
Liquid Chromatography: Couple the outlet of an HPLC system (as described in 4.2, often using smaller diameter columns for higher sensitivity) directly to the mass spectrometer's ion source.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating a strong protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.
-
-
Mass Analysis:
-
Full Scan (MS1): Scan for the protonated molecular ion of DIT (C₉H₉I₂NO₃, exact mass = 432.8672 Da). The expected m/z for [M+H]⁺ is 433.875.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 433.875) and fragment it using Collision-Induced Dissociation (CID). Monitor for specific, characteristic product ions. This mode, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.
-
-
Data Validation: The identity of DIT is confirmed by the co-elution of the analyte with a pure standard and the presence of the correct precursor-to-product ion transition at a specific ratio.
Applications in Research and Drug Development
The availability of pure, well-characterized DIT is crucial for several areas of scientific inquiry.
-
Precursor for Hormone Analogs: DIT is a key starting material for the synthesis of thyroid hormone analogs, which are used to study hormone-receptor interactions and to develop drugs with modified activity or pharmacokinetic profiles.[12]
-
Enzyme Kinetics Studies: It serves as a substrate or inhibitor in studies of enzymes involved in iodine metabolism, such as thyroid peroxidase and iodotyrosine deiodinase, helping to elucidate their mechanisms of action.[5]
-
Diagnostic and Clinical Research: Quantifying levels of DIT in urine and blood is used to diagnose certain inborn errors of iodine metabolism, such as iodotyrosine deiodinase deficiency, which leads to hypothyroidism.[13]
Conclusion
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is more than a simple iodinated amino acid; it is a cornerstone of thyroid biochemistry. A thorough understanding of its structure, chemical properties, and biological context is indispensable for researchers and developers in endocrinology and medicinal chemistry. The validated protocols for its synthesis and analysis provided in this guide offer a robust framework for leveraging this critical molecule in a laboratory setting, enabling further discoveries in metabolic regulation and the development of novel therapeutics for thyroid-related disorders.
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